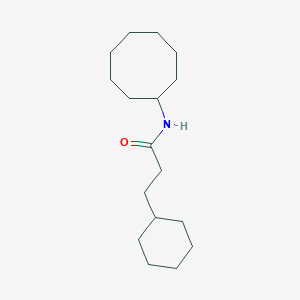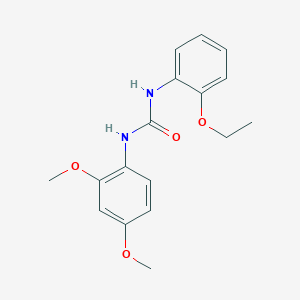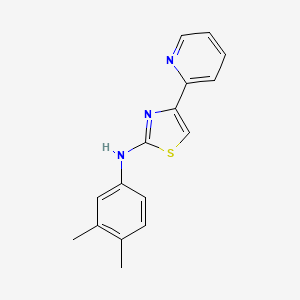
3-cyclohexyl-N-cyclooctylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-cyclooctylpropanamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
3-cyclohexyl-N-cyclooctylpropanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-cyclohexyl-N-cyclooctylpropanamide in lab experiments is its ability to selectively modulate the NMDA receptor. This allows researchers to investigate the specific role of the receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Direcciones Futuras
There are several future directions for research involving 3-cyclohexyl-N-cyclooctylpropanamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in investigating the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, there is a need for further research to investigate the safety and efficacy of this compound in human subjects.
Métodos De Síntesis
3-cyclohexyl-N-cyclooctylpropanamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with cyclooctylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield this compound.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-cyclooctylpropanamide has been widely used in scientific research to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance learning and memory processes by modulating the NMDA receptor.
Propiedades
IUPAC Name |
3-cyclohexyl-N-cyclooctylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h15-16H,1-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZPRUAUMIMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)


![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
